An In-depth Technical Guide to 1H-Indole-5-Carboxylate: Structure, Properties, and Synthesis
An In-depth Technical Guide to 1H-Indole-5-Carboxylate: Structure, Properties, and Synthesis
This guide provides a comprehensive technical overview of 1H-indole-5-carboxylate, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. We will delve into its chemical structure, nomenclature, physicochemical properties, and established synthetic methodologies. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this important molecule.
Introduction: The Significance of the Indole Scaffold
The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in drug discovery.[1] This structural motif is present in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1] 1H-indole-5-carboxylate, a derivative of the parent indole, serves as a versatile building block for the synthesis of more complex molecules with therapeutic potential. Its utility stems from the ability to modify the carboxylate group, opening avenues for the creation of amides, esters, and other functional groups crucial for modulating pharmacological properties.[2][3]
Chemical Structure and IUPAC Nomenclature
The fundamental identity of any chemical entity lies in its structure and unambiguous naming.
Chemical Structure
1H-indole-5-carboxylate consists of a bicyclic indole core with a carboxylate group attached to the 5th position of the benzene ring. The "1H" designation specifies the position of the hydrogen atom on the nitrogen of the pyrrole ring.
To visualize this, the following DOT script generates the chemical structure:
Caption: Chemical structure of 1H-indole-5-carboxylate.
IUPAC Name
The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 1H-indole-5-carboxylic acid .[4] This name precisely describes the parent heterocycle (indole), the position of the carboxylic acid group (5), and the location of the hydrogen on the nitrogen atom (1H).
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development.
Physicochemical Properties
The key physicochemical properties of 1H-indole-5-carboxylic acid are summarized in the table below. These properties influence its solubility, stability, and handling procedures.
| Property | Value | Source |
| Molecular Formula | C9H7NO2 | [5] |
| Molecular Weight | 161.16 g/mol | [4][5] |
| Melting Point | 211-213 °C | [5] |
| Appearance | Light beige to yellow powder | [5][6] |
| Solubility | Soluble in ethanol, dimethyl sulfoxide, and methanol | [5] |
| pKa | 4.40 ± 0.30 (Predicted) | [5] |
Spectroscopic Characterization
Spectroscopic data provides the definitive structural confirmation of a synthesized compound.
3.2.1. ¹H NMR Spectroscopy
The proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For 1H-indole-5-carboxylic acid, the expected signals are:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (N-H) | ~11.46 | s (broad) | - |
| H4 | ~8.25 | s | - |
| H6 | ~7.72 | dd | J = 8.5, 1.5 |
| H7, H2 | ~7.45 | m | - |
| H3 | ~6.57 | s | - |
| COOH | ~12.39 | s (broad) | - |
Note: The chemical shifts are based on data in DMSO-d6 and may vary slightly depending on the solvent used.[5] The broad singlets for the N-H and COOH protons are characteristic and their chemical shifts are concentration and temperature dependent.
3.2.2. ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number and types of carbon atoms. The expected chemical shifts for 1H-indole-5-carboxylic acid are:
| Carbon | Chemical Shift (δ, ppm) |
| C=O | 168.90 |
| C7a | 138.80 |
| C3a | 127.64 |
| C2 | 127.35 |
| C5 | 123.28 |
| C4 | 122.67 |
| C6 | 121.87 |
| C7 | 111.57 |
| C3 | 102.93 |
Note: The chemical shifts are based on data in DMSO-d6.[5]
3.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational frequencies for 1H-indole-5-carboxylic acid include:
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (carboxylic acid) | 2500-3300 (broad) |
| N-H stretch | ~3400 |
| C=O stretch (carboxylic acid) | ~1680 |
| C=C stretch (aromatic) | 1450-1600 |
Synthesis of 1H-Indole-5-Carboxylate
Several synthetic routes to 1H-indole-5-carboxylate and its derivatives have been reported. A common and versatile method is the Fischer indole synthesis .[7] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.
Fischer Indole Synthesis: A Step-by-Step Protocol
The following protocol outlines a general procedure for the synthesis of an indole-5-carboxylate derivative, which can be adapted for the synthesis of the parent carboxylic acid.
Caption: Generalized workflow for Fischer indole synthesis.
Experimental Protocol:
-
Hydrazone Formation:
-
Dissolve 4-hydrazinobenzoic acid in a suitable solvent such as ethanol or acetic acid.
-
Add an equimolar amount of the desired ketone or aldehyde.
-
Add a catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid).
-
Stir the reaction mixture at room temperature or with gentle heating until the formation of the phenylhydrazone is complete (monitored by TLC).
-
The resulting phenylhydrazone may precipitate out of the solution and can be collected by filtration.
-
-
Cyclization:
-
The isolated phenylhydrazone is then subjected to cyclization conditions.
-
A strong acid catalyst such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride is typically used.[8]
-
The reaction is heated to an elevated temperature (typically >100 °C) to drive the cyclization and elimination of ammonia.
-
The progress of the reaction should be carefully monitored by TLC.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature and carefully quenched by pouring it onto ice water.
-
The acidic solution is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.
-
The crude product is collected by filtration and washed with water.
-
Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Causality in Experimental Choices:
-
Choice of Acid Catalyst: The strength of the acid catalyst in the cyclization step is crucial. Stronger acids like PPA or H₂SO₄ are often required for less reactive substrates, but milder conditions with Lewis acids like ZnCl₂ can also be effective and may prevent side reactions.[8]
-
Reaction Temperature: The temperature for the cyclization is a critical parameter. Insufficient heat will result in a low yield, while excessive temperatures can lead to decomposition of the starting material or product.
-
Purification Method: The choice between recrystallization and column chromatography for purification depends on the nature of the impurities. Recrystallization is often sufficient for relatively pure products, while chromatography is necessary to separate the desired product from closely related byproducts.
Applications in Research and Drug Development
1H-Indole-5-carboxylate and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active compounds.
-
Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs. The carboxylate group at the 5-position provides a handle for the introduction of various side chains to modulate the compound's interaction with biological targets.[2][3]
-
Neurological Disorders: Indole derivatives have shown promise in the treatment of various neurological conditions. The ability to functionalize the 5-position allows for the fine-tuning of properties such as blood-brain barrier permeability and receptor binding affinity.[2]
-
Materials Science: Poly(indole-5-carboxylic acid) has been investigated for its potential use in creating conductive films for biosensors and other electronic devices.[4]
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 1H-indole-5-carboxylic acid.
-
Hazards: It is classified as causing skin and serious eye irritation, and may cause respiratory irritation. It can also be harmful if swallowed or in contact with skin.[4][9]
-
Handling: Always handle in a well-ventilated area, such as a fume hood.[10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Avoid generating dust.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10] Keep away from incompatible materials such as strong bases and oxidizing agents.[9]
Conclusion
1H-Indole-5-carboxylate is a fundamentally important molecule in the fields of organic synthesis, medicinal chemistry, and materials science. Its well-defined structure, characterized by a range of spectroscopic techniques, and its accessibility through established synthetic methods like the Fischer indole synthesis, make it a valuable building block for the creation of novel compounds with diverse applications. A thorough understanding of its properties and safe handling procedures is essential for its effective utilization in research and development.
References
-
Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Indole-5-Carboxylic Acid. Retrieved from [Link]
-
PubMed. (2004, May 17). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Retrieved from [Link]
-
MDPI. (2016, March 10). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]
-
RSIS International. (2024, February 4). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate. Retrieved from [Link]
-
PMC. (n.d.). Isolation and Characterization of Esters of Indole-3-Acetic Acid from the Liquid Endosperm of the Horse Chestnut (Aesculus species). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
MDPI. (2020, May 3). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. Retrieved from [Link]
-
MDPI. (2025, June 4). Efficient Room-Temperature Luminescence of Indole-5-Carboxamide in Poly(vinyl alcohol) Films. Retrieved from [Link]
-
ResearchGate. (2025, September 8). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. Retrieved from [Link]
-
LookChem. (n.d.). 1H-Indole-1-carboxylic acid, 5-fluoro-3-iodo-, 1,1-dimethylethyl ester SDS. Retrieved from [Link]
-
Semantic Scholar. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (1993, February 1). Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 5-hydroxy-1,2,6-trimethyl-1H-indole-3-carboxylate - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-isoindole-5-carboxylic acid, 2-[4-(ethoxycarbonyl)phenyl]. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl indole-5-carboxylate. Retrieved from [Link]
-
MDPI. (2024, May 8). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 1h-indole-5-carboxylate (C10H9NO2). Retrieved from [Link]
-
PubChem. (n.d.). methyl 1H-indole-5-carboxylate. Retrieved from [Link]
-
PMC. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 吲哚-5-羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1H-Indole-5-Carboxylic Acid | C9H7NO2 | CID 74280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Indole-5-carboxylic acid | 1670-81-1 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
